(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid
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Overview
Description
(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a synthetic compound with potential applications in various scientific fields. Its unique structural features, characterized by a combination of thiazole and pentanoic acid moieties, provide it with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysis techniques and continuous flow synthesis to streamline the manufacturing process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it into alcohol derivatives.
Substitution: Substitution reactions at the phenyl ring or thiazole nitrogen can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for sulfone formation.
Reducing Agents: Like sodium borohydride for reducing carbonyl groups.
Substituents: Halogenation or alkylation agents for substitution reactions.
Major Products: These reactions can yield a variety of derivatives with modifications at specific functional groups, offering a wide range of chemical and biological properties.
Scientific Research Applications
This compound has significant potential in various scientific research areas:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with possible pharmacological applications.
Medicine: Explored for its role in drug discovery, particularly as a lead compound for the development of new therapeutics.
Industry: Applied in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid involves interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The thiazole and oxopentanoic acid moieties may contribute to binding affinity and specificity, modulating the activity of the target molecules.
Comparison with Similar Compounds
Compared to other thiazole derivatives, this compound stands out due to its unique combination of thieno[3,4-d]thiazole and oxopentanoic acid structures. Similar compounds include:
(Z)-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene derivatives
5-oxopentanoic acid analogs: These compounds may share some chemical properties but differ in their specific structural features and resulting biological activities.
By meticulously understanding the synthesis, reactions, applications, and mechanism of action, researchers can better harness the potential of (Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid for various scientific and industrial advancements.
Properties
IUPAC Name |
5-[(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c19-14(7-4-8-15(20)21)17-16-18(11-5-2-1-3-6-11)12-9-25(22,23)10-13(12)24-16/h1-3,5-6,12-13H,4,7-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFSKLAOUSFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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